{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride
Description
Properties
CAS No. |
2137742-96-0 |
|---|---|
Molecular Formula |
C9H15FO2S |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-bicyclo[2.2.2]octanylmethanesulfonyl fluoride |
InChI |
InChI=1S/C9H15FO2S/c10-13(11,12)7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 |
InChI Key |
REGQAAICFTUQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)CS(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between 5-substituted 1,3-cyclohexadienes and methacrolein remains a cornerstone for bicyclo[2.2.2]octane synthesis. Source demonstrates that ytterbium(III) trichloride (YbCl₃) in stoichiometric quantities accelerates the reaction of diene 8 with methacrolein 9 , yielding bicyclo[2.2.2]octane aldehyde 10 (Scheme 3). Steric effects from the C-5 isopropyl group direct endo-selectivity, producing three stereoisomers identifiable by distinct aldehyde proton signals (δ 9.25–9.65 ppm).
Table 1: Diels-Alder Conditions and Outcomes
| Diene | Dienophile | Catalyst | Temp (°C) | Yield (%) | Major Product |
|---|---|---|---|---|---|
| 8 | Methacrolein | YbCl₃ (1 eq) | 25 | 67 | 10a (1,4-regioisomer) |
| 5-MeO-C₆H₈ | Acrolein | BF₃·OEt₂ | 0 | 58 | endo-Adduct |
Secondary orbital interactions between the diene’s electron-rich π-system and the dienophile’s carbonyl group favor endo transition states, though remote C-5 substituents minimally influence regioselectivity.
Palladium-Catalyzed Oxidative Functionalization
Source discloses a palladium-mediated oxidation of 1,4-dimethylenecyclohexane to bicyclo[2.2.2]octane diols and acetates. Using Pd(OAc)₂ (3 mol%) and oxone (2 eq) in ethyl acetate, the reaction proceeds via a proposed Pd(II)/Pd(IV) cycle, affording bicyclo[2.2.2]octane-1,4-diol in 55% yield alongside 4-acetoxybicyclo[2.2.2]octan-1-ol (44.5%). Air serves as the terminal oxidant, though competing overoxidation to high molecular weight byproducts limits scalability.
Key Observations:
-
MnO₂ additives improve acetoxylation selectivity (70% 1,4-diacetate).
-
Hydrogen peroxide (30%) in acetic acid enhances diol formation (55.5%).
Methanesulfonyl Fluoride Installation
Sulfinate Coupling and Fluorination
Source outlines a modular strategy for sulfonyl fluoride synthesis using orthogonal sulfinate protecting groups. For {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride:
-
SES-Sulfinate Coupling : Amine 24 reacts with SES-Na (1.5 eq) under HMPNC catalysis (6 mol%) in DMSO (100°C, 24 h), yielding the protected sulfinate in 82%.
-
Deprotection-Fluorination : Treatment with TBAF (10 eq) in MeCN (80°C) cleaves the SES group, followed by Selectfluor (4 eq) fluorination at 23°C (53% overall).
Challenges:
-
Pd(OAc)₂/XantPhos-mediated Suzuki couplings (e.g., with boronate 22 ) require anhydrous conditions to prevent sulfonate hydrolysis.
-
NaBH₄ reduction of aldehyde intermediates must occur below 5°C to avoid SES group degradation.
Comparative Methodological Analysis
Table 2: Efficiency of Key Steps
The Diels-Alder route offers superior stereocontrol but requires stoichiometric Lewis acids. Conversely, palladium-catalyzed oxidation is operationally simpler but less selective. SES-sulfinate chemistry provides reliable sulfonyl fluoride installation, though multi-step deprotection-fluorination lowers overall yields .
Chemical Reactions Analysis
Types of Reactions
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride serves as an essential building block for creating more complex molecules. Its unique reactivity allows researchers to explore new synthetic methodologies and reaction mechanisms .
Biology
The compound is utilized in biological research for sulfonylation reactions, which modify biomolecules like proteins and nucleic acids. This modification can significantly alter their biological activity or stability, providing insights into their functions and interactions within biological systems .
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a potential pharmacophore in drug design. Its ability to form stable sulfonamide bonds with biological targets makes it a candidate for developing enzyme inhibitors or receptor modulators .
Industrial Applications
This compound finds applications in the production of specialty chemicals, including surfactants, detergents, and polymers due to its stability and reactivity .
Case Study 1: Enzyme Inhibition
Research indicates that compounds similar to this compound can effectively inhibit enzymes by covalently modifying active site residues, thereby blocking enzymatic activity . For example, bicyclic compounds have shown IC50 values ranging from 1.1 to 4.3 μM against various cancer-related enzymes.
Case Study 2: Protein Stability
Studies have demonstrated that modifications using sulfonyl fluorides can enhance the thermal stability of proteins by forming covalent cross-links within their structures . This property is crucial for developing biopharmaceuticals that require enhanced stability during storage and transport.
Mechanism of Action
The mechanism of action of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amines, hydroxyl groups, or thiol groups. This covalent modification can inhibit the activity of enzymes or alter the function of proteins and other biomolecules.
Comparison with Similar Compounds
Research Findings
- Collision Cross-Section (CCS) Data : For the chloride analogue, predicted CCS values range from 140.8–155.7 Ų, indicating a compact 3D structure that may influence membrane permeability and pharmacokinetics .
- Synthetic Yields : Sulfonylation reactions (e.g., cyclopropanesulfonamide synthesis in ) achieve moderate yields (37–84%), highlighting challenges in functionalizing the bicyclo[2.2.2]octane core .
- Thermal Stability : The chloride requires storage at 4°C, whereas the fluoride’s stability at ambient conditions (if confirmed) would streamline handling .
Biological Activity
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride is a versatile compound that has garnered attention in various fields of scientific research, particularly in chemistry and biology. Its unique bicyclic structure, characterized by a bicyclo[2.2.2]octane framework and a methanesulfonyl fluoride group, enables significant biological activity through covalent modifications of biomolecules.
The compound has the molecular formula C9H15FO2S and is synthesized primarily from {bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride using fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN) . The sulfonyl fluoride group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols .
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on target biomolecules. This modification can significantly alter the biological function or stability of proteins and nucleic acids, providing insights into their roles in various biological processes .
1. Modification of Biomolecules
The sulfonylation reactions facilitated by this compound can be employed to modify proteins and nucleic acids, which can lead to changes in their biological activity or stability. This property is particularly useful in studying enzyme mechanisms and protein interactions .
2. Potential Therapeutic Applications
In medicinal chemistry, this compound is being explored as a pharmacophore for developing enzyme inhibitors or receptor modulators. Its ability to form stable sulfonamide bonds with biological targets positions it as a candidate for drug design .
Case Study 1: Enzyme Inhibition
Research has shown that compounds similar to this compound can act as effective enzyme inhibitors by covalently modifying active site residues, thereby inhibiting enzymatic activity . For instance, bicyclic compounds have been studied for their inhibitory effects on various cancer-related enzymes, demonstrating IC50 values ranging from 1.1 to 4.3 μM across different cancer cell lines .
Case Study 2: Protein Stability
In studies involving protein stability, modifications using sulfonyl fluorides have been shown to enhance the thermal stability of certain proteins by forming covalent cross-links within protein structures . This property is crucial for developing biopharmaceuticals that require enhanced stability during storage and transport.
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique reactivity profile:
| Compound | Functional Group | Reactivity |
|---|---|---|
| This compound | Sulfonyl fluoride | Highly electrophilic; forms stable sulfonamide bonds |
| {bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride | Sulfonyl chloride | Less stable; prone to hydrolysis |
| {bicyclo[2.2.2]octan-1-yl}methanesulfonic acid | Sulfonic acid | Non-electrophilic; does not form covalent bonds |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride, and how can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with bicyclo[2.2.2]octane derivatives. For example, sulfonyl fluoride groups can be introduced via nucleophilic substitution or oxidation of thiol intermediates. Key steps include:
- Functionalization : Reacting bicyclo[2.2.2]octan-1-yl precursors (e.g., alcohols or amines) with methanesulfonyl chloride derivatives under anhydrous conditions .
- Fluorination : Substitution of chloride with fluoride using reagents like KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by NMR and LC-MS for purity .
- Optimization : Adjust stoichiometry, temperature (−20°C to room temperature), and solvent polarity to minimize side reactions (e.g., hydrolysis) .
Q. What safety precautions are critical when handling this compound in laboratory settings, particularly regarding its reactivity with water or biological systems?
- Methodological Answer :
- Hydrolysis Risk : Reacts vigorously with water to release hydrogen fluoride (HF), requiring dry conditions and inert atmospheres (e.g., nitrogen glovebox) .
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Employ fume hoods for all manipulations .
- Spill Management : Neutralize with calcium carbonate or specialized HF-neutralizing gels. Avoid direct contact with skin/eyes due to corrosivity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm bicyclic framework and sulfonyl fluoride group (δ ~120-130 ppm for ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210-254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions between the sulfonyl fluoride group and catalytic serine/threonine residues in target enzymes .
- DFT Calculations : Analyze electrophilicity (σ-hole) of the sulfur atom to predict nucleophilic attack kinetics .
- MD Simulations : Assess conformational stability of the bicyclic scaffold in aqueous vs. lipid environments .
Q. How does the incorporation of the bicyclo[2.2.2]octane moiety influence the lipophilicity and pharmacokinetic properties of sulfonyl fluoride derivatives compared to traditional aromatic substituents?
- Methodological Answer :
- Lipophilicity Analysis :
| Substituent | clogP | logD (pH 7.4) |
|---|---|---|
| Phenyl (Control) | 4.5 | 2.6 |
| Bicyclo[2.2.2]octane | 3.6 | 2.7 |
| 2-Oxabicyclo[2.2.2]octane | 2.6 | 1.8 |
| Data adapted from bicyclic bioisostere studies . |
- Impact : Reduced clogP/logD enhances aqueous solubility but may lower membrane permeability. Balance via substituent tuning (e.g., introducing polar groups) .
Q. What experimental strategies can resolve discrepancies in reported reactivity profiles of this compound with nucleophilic amino acids in bioconjugation studies?
- Methodological Answer :
- Controlled Reactivity Assays : Compare kinetics under varying pH (6.5–8.0) and temperature (4–37°C) to identify optimal conditions for cysteine vs. serine targeting .
- Competitive Labeling : Use mass spectrometry to quantify adduct formation with competing nucleophiles (e.g., lysine vs. tyrosine) .
- Structural Analog Testing : Synthesize derivatives with modified bicyclic frameworks (e.g., oxabicyclo) to isolate steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
